PFUnA vs. PFDA and PFNA: Superior Cytotoxic Potency in Primary Rat Cerebellar Granule Neurons
In a direct head-to-head comparison using primary cultures of rat cerebellar granule neurons (CGNs), PFUnA demonstrated the highest cytotoxic potency among six tested perfluoroalkyl acids (PFAAs), including its closest structural analog PFDA (C10) and the commonly studied PFNA (C9) [1]. The descending rank order of toxicity, based on LC50 values after 24 hours of exposure, was: PFUnDA (C11) ≥ PFDA (C10) > PFOS (C8 sulfonate) > PFNA (C9) > PFOA (C8 carboxylate) > PFHxS (C6 sulfonate) [1]. This ranking provides unequivocal evidence that potency increases with fluorinated chain length within the carboxylate series, positioning PFUnA as the most potent PFCA tested in this neuronal model [1].
| Evidence Dimension | Cytotoxicity (24-hour exposure) in primary rat CGNs |
|---|---|
| Target Compound Data | PFUnA (C11): Most potent, with LC50 values indicating equal or greater toxicity than PFDA |
| Comparator Or Baseline | PFDA (C10): Ranked second in potency; PFNA (C9): Ranked fourth; PFOA (C8): Ranked fifth |
| Quantified Difference | Potency rank: PFUnA ≥ PFDA > PFNA > PFOA |
| Conditions | Primary cultures of rat cerebellar granule neurons (CGNs); Viability assessed by trypan blue and MTT assays after 24h exposure |
Why This Matters
For researchers investigating the neurotoxic potential of long-chain PFCAs, PFUnA represents the most potent tool compound, enabling the study of maximal biological effects at lower concentrations and providing a critical reference point for defining the upper bounds of chain-length-dependent toxicity.
- [1] Berntsen, H. F., et al. (2017). Time-dependent effects of perfluorinated compounds on viability in cerebellar granule neurons: Dependence on carbon chain length and functional group attached. Neurotoxicology, 63, 70-83. View Source
